molecular formula C23H24F2N6O2 B10953378 7-(difluoromethyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10953378
M. Wt: 454.5 g/mol
InChI Key: MHMFKPCAROCESW-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-N-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the pyrazolopyrimidine core: This step often involves cyclization reactions where the pyrazole derivative reacts with suitable reagents to form the fused pyrimidine ring.

    Introduction of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the methoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Final functionalization: The carboxamide group is introduced through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Phenolic derivatives.

    Reduction products: Methyl derivatives.

    Substitution products: Various substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural features and reactivity, making it a valuable subject in synthetic organic chemistry.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine

Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where pyrazolopyrimidines have shown efficacy.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazolopyrimidines may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptors: Interacting with receptor proteins to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(TRIFLUOROMETHYL)-N-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 7-(CHLOROMETHYL)-N-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Uniqueness

The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-N-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE may confer unique properties such as increased lipophilicity and metabolic stability compared to its analogs.

Properties

Molecular Formula

C23H24F2N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H24F2N6O2/c1-13(9-16-12-30(3)29-14(16)2)27-23(32)18-11-26-31-20(21(24)25)10-19(28-22(18)31)15-5-7-17(33-4)8-6-15/h5-8,10-13,21H,9H2,1-4H3,(H,27,32)

InChI Key

MHMFKPCAROCESW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CC(C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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